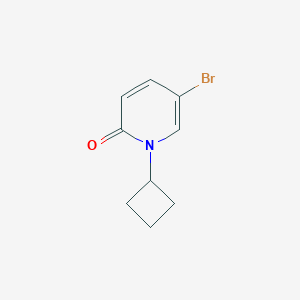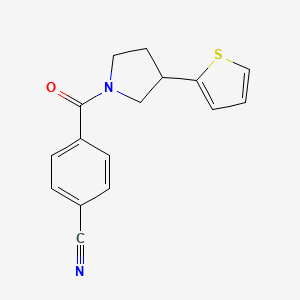
4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is widely used by medicinal chemists to create compounds for treating human diseases . The compound also contains a thiophene ring, a five-membered ring made up of one sulfur atom . Thiophene derivatives have a variety of applications and exhibit many pharmacological properties .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . The synthesis of thiophene derivatives can be achieved through condensation reactions, such as the Gewald reaction .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring, on the other hand, contributes to the compound’s diverse properties and applications .作用机制
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with a variety of biological targets .
Mode of Action
It’s known that the pyrrolidine ring, a common feature in this compound, is often involved in interactions with biological targets due to its stereochemistry and the possibility to efficiently explore the pharmacophore space .
Biochemical Pathways
Thiophene derivatives, which are part of this compound’s structure, are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological effects .
Action Environment
It’s known that the physicochemical environment can significantly impact the activity and stability of similar compounds .
实验室实验的优点和局限性
One of the advantages of using 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile in lab experiments is its ability to modulate the activity of specific proteins. This can be useful in studying the role of these proteins in biological processes and in the development of new drugs. However, this compound can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, this compound can be difficult to synthesize and purify, which can limit its availability for use in experiments.
未来方向
There are many future directions for the study of 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the identification of new proteins that can be targeted by this compound. Additionally, the use of this compound in the development of new drugs for the treatment of cancer and other diseases is an area of active research.
Conclusion:
In conclusion, this compound is a small molecule that has been used in scientific research for its ability to modulate the activity of various proteins. This compound has been shown to have a wide range of effects on biological systems, including the inhibition of protein-protein interactions and the modulation of enzyme activity. While this compound has many advantages for use in lab experiments, it also has limitations, including off-target effects and difficulties in synthesis and purification. Despite these limitations, the study of this compound remains an active area of research with many future directions.
合成方法
4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile can be synthesized using a variety of methods, including the reaction of 4-bromobenzonitrile with 3-(thiophen-2-yl)pyrrolidine-1-carboxylic acid in the presence of a base. The resulting product is then purified using column chromatography to yield this compound. Other methods of synthesis have also been reported in the literature.
科学研究应用
4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile has been used in a variety of scientific research applications, including the study of protein-protein interactions and the modulation of enzyme activity. One of the most well-known applications of this compound is its use in the study of the Wnt signaling pathway, which is involved in a variety of biological processes, including embryonic development and the maintenance of stem cells. This compound has been shown to inhibit the activity of the protein β-catenin, which is a key component of the Wnt signaling pathway. This compound has also been used in the study of other proteins, including the protein p53, which is involved in the regulation of cell growth and division.
属性
IUPAC Name |
4-(3-thiophen-2-ylpyrrolidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-10-12-3-5-13(6-4-12)16(19)18-8-7-14(11-18)15-2-1-9-20-15/h1-6,9,14H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZRXXRXYCCECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

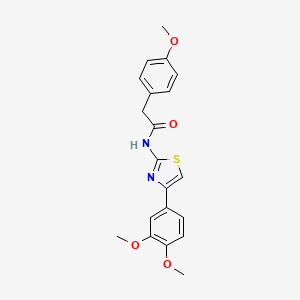

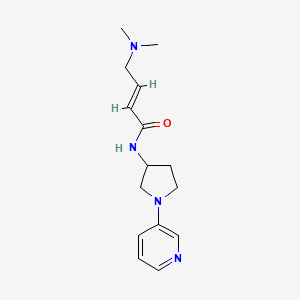
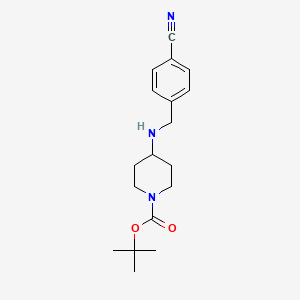

![tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate](/img/structure/B2581249.png)
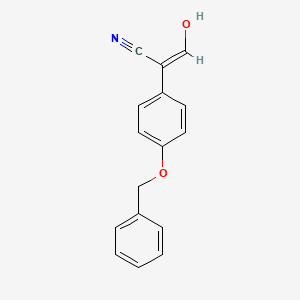
![3-[2-(4-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B2581252.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2581253.png)


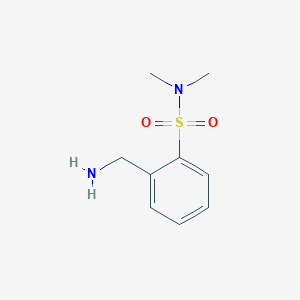
![Methyl 4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]benzoate](/img/structure/B2581259.png)
